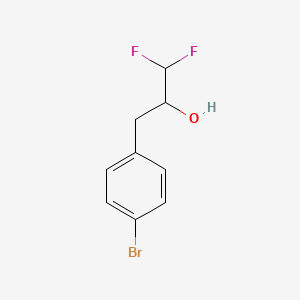

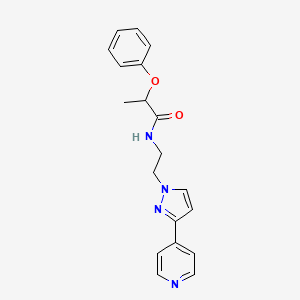

![molecular formula C5H6N4O B2368666 6,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-5(4H)-酮 CAS No. 35220-35-0](/img/structure/B2368666.png)

6,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-5(4H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is a relatively simple structure that has proven to be remarkably versatile in various applications of drug design . The ring system of TPs is isoelectronic with that of purines, and this heterocycle has been proposed as a possible surrogate of the purine ring .

Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, has been the subject of numerous studies . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol .Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, is similar to that of purines . This structural similarity has led to investigations of TP derivatives as possible isosteric replacements for purines .Chemical Reactions Analysis

The redox transformation of molecules similar to 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has been studied using electrochemical methods and ESR spectroscopy . The goal of this work was to study the possible pathways of the redox transformation of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, depend on the specific compound and its substituents . For example, depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .科学研究应用

合成和结构研究

- 该化合物通过缩合反应用于合成各种衍生物。例如,Desenko等人(1999年)通过将3-氨基-1,2,4-三唑与取代甲基肉桂酸酯反应,展示了选择性形成7-芳基-6,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-5(4H)-酮的方法。这些产物的结构鉴定基于红外光谱、1H和13C核磁共振测量以及X射线衍射(Desenko et al., 1999)。

抗病毒研究中的应用

- Abdel-Hafez等人(2002年)合成了6,7-二氢[1,2,4]三唑并[1,5-a]嘧啶-5-酮的衍生物,并评估了它们对HIV-1和HSV-1的抗病毒活性。他们报告称,一些化合物完全抑制了HIV-1病毒,并对HSV-1显示了潜在活性(Abdel-Hafez et al., 2002)。

理论研究和表征

- Haj等人(2000年)对4,5-二氢-5-酮-[1,2,4]三唑并[1,5-a]嘧啶和4,7-二氢-7-酮-[1,2,4]三唑并[1,5-a]嘧啶进行了理论研究。他们合成了这些化合物,并通过X射线衍射分析了它们的晶体结构,用RHF/AM1计算支持了他们的发现(Haj et al., 2000)。

抗癫痫活性

- Ding等人(2019年)基于海洋天然产物Essramycin合成了新颖的[1,2,4]-三唑并[1,5-a]嘧啶-7(4H)-酮衍生物。他们评估了这些化合物的抗癫痫活性,并观察到一些化合物显示出显著的抗癫痫活性。该研究为这些化合物的作用机制提供了见解(Ding et al., 2019)。

作用机制

The mechanism of action of 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, depends on the specific application. For example, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine . In addition, the metal-chelating properties of the TP ring have been exploited to generate candidate treatments for cancer and parasitic diseases .

安全和危害

未来方向

The future directions of research on 1,2,4-triazolo[1,5-a]pyrimidines, including 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, are likely to involve further exploration of their potential applications in drug design . For example, one study developed four facile and efficient one-step procedures for the synthesis of 5-phenyl-, 6-phenyl- and 7-phenyl-2-amino-[1,2,4]triazolo pyrimidines, and 2-amino-5-phenyl-[1,2,4]triazolo pyrimidin-7-ol . These and other similar compounds could be further investigated for their potential therapeutic applications.

属性

IUPAC Name |

6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O/c10-4-1-2-9-5(8-4)6-3-7-9/h3H,1-2H2,(H,6,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRMGVWWVPRRVBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC=N2)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

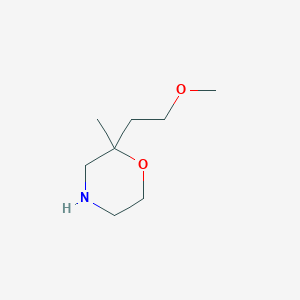

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

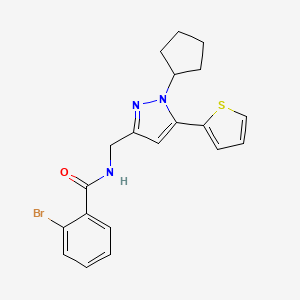

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

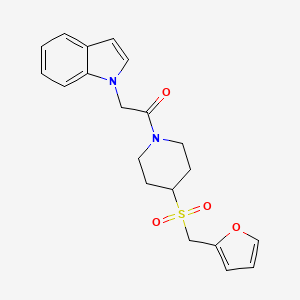

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![ethyl 6-(2-methoxy-2-oxoethyl)-4-{[3-(trifluoromethyl)phenyl]sulfonyl}-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2368600.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-1-benzothiophene-2-carboxamide](/img/structure/B2368602.png)

![N-Cyclopropyl-2-[4-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]acetamide](/img/structure/B2368604.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)